molecular formula C19H22ClN3O3 B2885024 2-(4-(3-(4-chlorobenzyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide CAS No. 1207047-62-8

2-(4-(3-(4-chlorobenzyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2885024
CAS No.: 1207047-62-8
M. Wt: 375.85
InChI Key: KPBYUUGUHDJRGT-UHFFFAOYSA-N
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Description

2-(4-(3-(4-chlorobenzyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.85. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides like acetochlor and metolachlor, which share some structural similarities with the queried compound, focuses on their metabolism in human and rat liver microsomes. Studies have shown that these herbicides undergo complex metabolic activation pathways leading to DNA-reactive products, which have implications for carcinogenicity. Such research can highlight the importance of studying the metabolic pathways and potential toxicological effects of related acetamide compounds in agricultural and environmental health contexts (Coleman et al., 2000).

Pharmacological Properties of Ureido-acetamides

Ureido-acetamide derivatives have been studied for their pharmacological properties, particularly as non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds show high affinity for CCKB receptors and have potential applications in understanding and treating conditions related to the cholecystokinin system, such as gastrointestinal disorders and possibly anxiety and panic disorders. The study of ureido-acetamides in pharmacology could suggest that compounds with similar functionalities may have potential as therapeutic agents (Bertrand et al., 1994).

Soil Properties' Influence on Herbicide Efficacy

The adsorption, mobility, and efficacy of chloroacetamide herbicides are significantly influenced by soil properties. Research in this area provides insights into how the chemical structure of compounds like 2-(4-(3-(4-chlorobenzyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide might interact with environmental factors, affecting their stability, distribution, and activity in agricultural settings. Understanding these interactions is crucial for developing safer and more effective herbicides and other agricultural chemicals (Peter & Weber, 1985).

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylcarbamoylamino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-26-11-10-21-18(24)12-14-4-8-17(9-5-14)23-19(25)22-13-15-2-6-16(20)7-3-15/h2-9H,10-13H2,1H3,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBYUUGUHDJRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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